molecular formula C11H8O2 B1630142 6-Hydroxy-1-naphthaldehyde CAS No. 571206-45-6

6-Hydroxy-1-naphthaldehyde

Cat. No.: B1630142
CAS No.: 571206-45-6
M. Wt: 172.18 g/mol
InChI Key: BJUBNSLNAGEBDW-UHFFFAOYSA-N
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Description

6-Hydroxy-1-naphthaldehyde is an organic compound with the molecular formula C11H8O2. It is a derivative of naphthalene, featuring a hydroxyl group at the 6th position and an aldehyde group at the 1st position. This compound is known for its applications in various fields, including organic synthesis, material science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxy-1-naphthaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 1-naphthaldehyde. This can be achieved using reagents such as sodium hydroxide and hydrogen peroxide under controlled conditions. Another method involves the formylation of 6-hydroxy-1-naphthol using formylating agents like Vilsmeier-Haack reagent .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydroxylation reactions. The process typically includes the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-hydroxy-1

Biological Activity

6-Hydroxy-1-naphthaldehyde (C11H8O2) is a naphthalene derivative known for its diverse biological activities. This compound has garnered attention in various fields such as medicinal chemistry, pharmacology, and environmental science due to its potential therapeutic properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.

This compound is characterized by the presence of a hydroxyl group at the 6-position of the naphthalene ring and an aldehyde functional group. Its structure can be represented as follows:

C11H8O2\text{C}_{11}\text{H}_{8}\text{O}_{2}

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various naphthaldehyde derivatives, it was found that this compound showed notable activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

These results indicate that the compound could be a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. One notable study assessed its effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study: Apoptotic Mechanism

In vitro assays demonstrated that treatment with this compound resulted in:

  • Increased caspase-3 activity : Indicative of apoptosis induction.
  • Decreased cell viability : A reduction in MCF-7 and A549 cell viability was observed with an IC50 value of approximately 30 µM.

This suggests that this compound may act as a pro-apoptotic agent, making it a potential candidate for cancer therapy .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Research Findings

A study evaluated the antioxidant activity using various assays:

Assay Type IC50 Value (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30
Ferric Reducing Antioxidant Power35

These findings highlight the compound's potential as a natural antioxidant agent, which could be beneficial in formulating dietary supplements or functional foods aimed at reducing oxidative damage .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Antimicrobial Action : The aldehyde group can form covalent bonds with nucleophilic sites on microbial proteins, inhibiting their function.
  • Anticancer Mechanism : The compound may induce apoptosis through mitochondrial pathways and modulation of signaling cascades involving NF-kB and p53 pathways.
  • Antioxidant Mechanism : It scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Antimicrobial Activities
6-Hydroxy-1-naphthaldehyde has been investigated for its potential antioxidant and antimicrobial properties. Studies have shown that Schiff base complexes derived from this compound exhibit significant biological activities. For instance, metal complexes of this compound have demonstrated efficacy against various pathogens, indicating their potential use as antimicrobial agents in treating infections . Additionally, these complexes have been evaluated for their antioxidant capabilities through assays such as DPPH radical scavenging, suggesting their role in combating oxidative stress-related diseases .

Cancer Treatment
The compound's derivatives have been explored for their anticancer properties. Research indicates that certain naphthalene-based compounds can induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents . The mechanism often involves the inhibition of specific cellular pathways that are crucial for cancer cell survival.

Analytical Chemistry

Spectrophotometric Applications
this compound is widely used as a derivatizing agent in analytical chemistry. It has been employed in the spectrophotometric determination of various pharmaceuticals, including hydralazine and amino acids. The compound reacts with these substances to form colored products that can be quantitatively measured, allowing for sensitive detection methods in clinical and pharmaceutical analyses .

Histochemical Staining
In histochemistry, this compound serves as a reagent for demonstrating primary amino groups in proteins. This application is significant for visualizing protein localization within tissues and understanding protein interactions in biological systems .

Materials Science

Fluorescent Probes
The compound has been utilized to synthesize fluorescent probes for biological imaging. For instance, a naphthalene-based fluorescent probe derived from this compound has shown promise for mitochondrial pH imaging due to its pH-dependent fluorescence properties . Such probes are essential tools in cellular biology for studying metabolic processes and cellular environments.

Summary Table of Applications

Application Area Description References
Medicinal ChemistryAntioxidant and antimicrobial activities; potential anticancer properties
Analytical ChemistryDerivatization for spectrophotometric analysis; histochemical staining
Materials ScienceDevelopment of fluorescent probes for biological imaging

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of Schiff base complexes derived from this compound against several bacterial strains. Results indicated a strong inhibitory effect, suggesting potential applications in developing new antibacterial agents .
  • Spectrophotometric Method Development : A novel extraction-spectrophotometric method was developed using this compound for the determination of hydralazine levels in pharmaceuticals. This method demonstrated high sensitivity and selectivity, showcasing the compound's utility in analytical applications .

Properties

IUPAC Name

6-hydroxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUBNSLNAGEBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624954
Record name 6-Hydroxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571206-45-6
Record name 6-Hydroxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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